

LY56110: A Technical Overview of a Novel Nonsteroidal Aromatase Inhibitor

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Compound of Interest

Compound Name: LY56110

Cat. No.: B1675711

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preliminary research findings on **LY56110**, a novel nonsteroidal aromatase inhibitor. The information presented herein is based on early-stage, publicly available data.

Core Compound Information

Identifier	Value	Source
Compound Name	LY56110	Immunomart
Molecular Formula	C17H12Cl2N2	Immunomart
CAS Number	26766-37-0	Immunomart
Classification	Nonsteroidal Aromatase Inhibitor	Immunomart

Quantitative Data

The primary quantitative data available for **LY56110** pertains to its in vitro inhibitory activity against the aromatase enzyme.

Parameter	Value	Assay Conditions	Source
IC50	13 nM	In vitro aromatase inhibition assay using trophoblastic microsomes and [1 beta, 2 beta-3H]-androstenedione as a substrate.	O'Neill et al., 1991

Experimental Protocols

The following is a representative experimental protocol for an in vitro aromatase inhibition assay, based on the available literature.

Objective: To determine the 50% inhibitory concentration (IC50) of **LY56110** against aromatase enzyme activity.

Materials:

- Test Compound: **LY56110**
- Enzyme Source: Trophoblastic microsomes
- Substrate: [1 beta, 2 beta-3H]-androstenedione
- Cofactor: NADPH
- Assay Buffer
- Scintillation fluid
- Microplate reader or scintillation counter

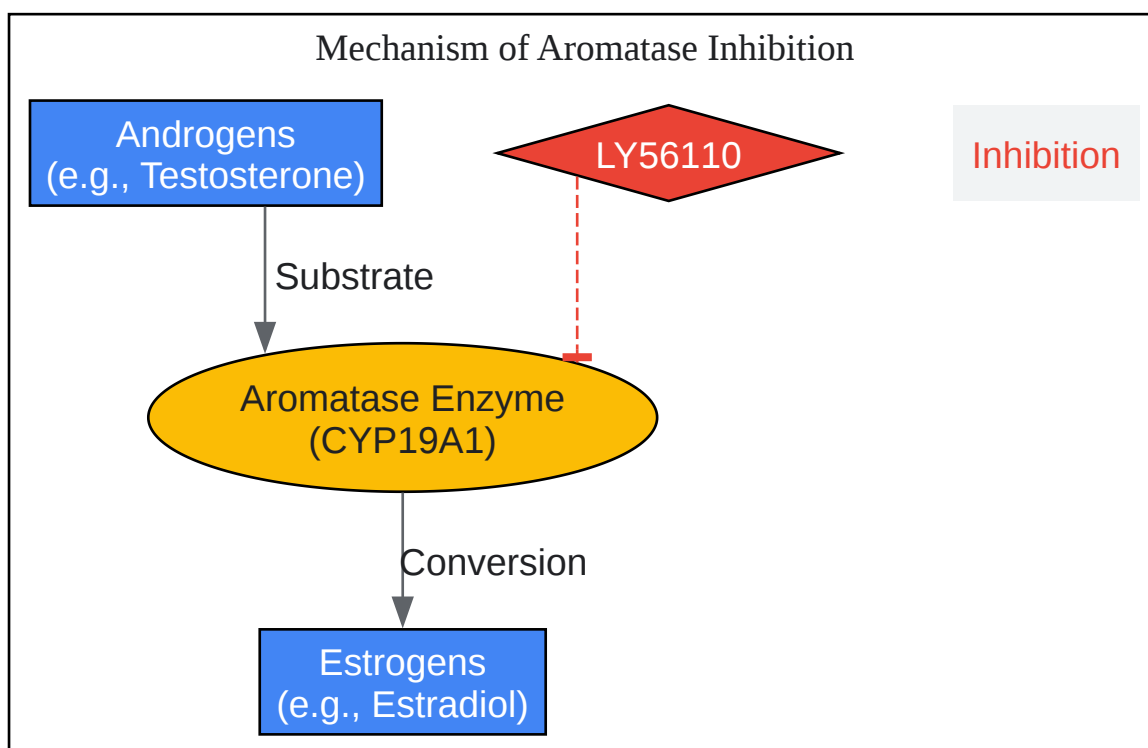
Procedure:

- Preparation of Reagents: Prepare stock solutions of **LY56110**, the substrate, and NADPH in the appropriate assay buffer.

- **Enzyme Reaction:** In a microplate, combine the trophoblastic microsomes, a specific concentration of **LY56110** (or vehicle control), and NADPH.
- **Initiation of Reaction:** Add the radiolabeled substrate, [1 beta, 2 beta-3H]-androstenedione, to each well to start the enzymatic reaction.
- **Incubation:** Incubate the microplate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 60 minutes).
- **Termination of Reaction:** Stop the reaction by adding a quenching solution.
- **Quantification:** Measure the amount of tritiated water released as a byproduct of the aromatization reaction using a scintillation counter. This is proportional to the enzyme activity.
- **Data Analysis:** Plot the enzyme activity against the concentration of **LY56110**. The IC50 value is the concentration of **LY56110** that inhibits 50% of the aromatase activity.

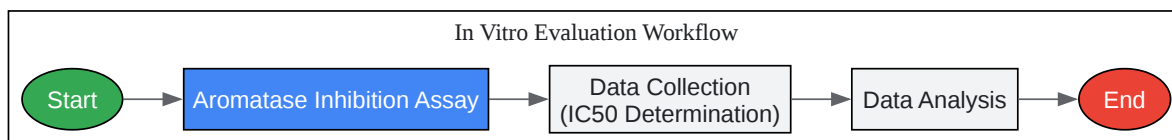
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of aromatase inhibitors and a typical experimental workflow for their evaluation.



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Caption: Mechanism of action of **LY56110** as an aromatase inhibitor.



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Caption: A simplified workflow for the in vitro evaluation of **LY56110**.

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